molecular formula C25H23Cl2N7O4 B1683810 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine CAS No. 1134156-31-2

5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine

Cat. No. B1683810
M. Wt: 556.4 g/mol
InChI Key: ZXGGCBQORXDVTE-UMCMBGNQSA-N
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Description

5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine (5-O-CPM-8-DCPA-Adenosine), also known as 5-O-CPM-8-DCPA-Adenosine, is an adenosine analogue that has been found to exhibit a wide range of biological activities. It has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an antiviral agent. 5-O-CPM-8-DCPA-Adenosine is a novel compound that has been developed in recent years and has shown promising results in preclinical studies.

Scientific Research Applications

Biological and Chemical Properties of Adenosine Derivatives

Adenosine derivatives, including those with modifications like "5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine," are explored for their roles in various biological processes. S-Adenosylmethionine (SAM or AdoMet), for instance, is a crucial biological molecule involved in methylation, synthesis of polyamines, and initiation of radical-based metabolic reactions. The electrophilic character of carbon centers adjacent to the sulfur atom in SAM is central to its role in these processes (Fontecave, Atta, & Mulliez, 2004).

Synthesis and Modifications of Adenosine Derivatives

The synthesis of adenosine derivatives and their analogs, such as those with specific amino and alkyl substitutions, is a significant area of research. These compounds are studied for their structural and functional roles, with modifications aimed at enhancing their biological activity or stability. For example, the synthesis of new adenylate trimers containing amino groups at specific positions demonstrates the chemical versatility of adenosine derivatives and their potential for creating compounds with tailored properties (Kvasyuk et al., 1995).

Therapeutic Applications and Drug Design

Adenosine derivatives are also explored for their therapeutic potential, including as antimicrobial agents, in cancer therapy, and as modulators of adenosine receptors. The design and synthesis of organotin(IV) complexes with amino acetate functionalized Schiff bases, for instance, highlight the exploration of adenosine derivatives in developing new anticancer drugs (Basu Baul et al., 2009). Additionally, the study of adenosine agonists and antagonists for adenosine receptors suggests the potential for designing drugs that can selectively modulate receptor activity, with implications for treating various diseases (Kim, Ji, & Jacobson, 1996).

properties

IUPAC Name

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGGCBQORXDVTE-UMCMBGNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649014
Record name 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine

CAS RN

1134156-31-2
Record name 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
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5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
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5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
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5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
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5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
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5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine

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